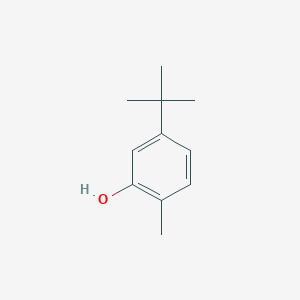

5-tert-butyl-2-methylphenol

Description

Overview of Alkylated Phenols in Advanced Chemistry

Alkylated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. slchemtech.com These structural motifs are prevalent in a wide array of valuable molecules, including active pharmaceutical ingredients, agrochemicals, and components for flavors and fragrances. rsc.org The addition of alkyl groups to a phenol molecule modifies its chemical and physical properties, such as enhancing thermal stability and surface activity, which makes them crucial intermediates in fine chemical production. slchemtech.com

The synthesis of alkylated phenols is a significant area of study in organic chemistry. The Friedel-Crafts alkylation is a primary method for this purpose, though it can sometimes be limited by poor site selectivity. rsc.org Research has focused on developing more selective catalytic processes. For instance, methods using solid acid catalysts like zeolites or metal complexes such as rhenium catalysts have been explored to achieve better control over the position of alkylation, particularly favoring ortho-alkylation. orgsyn.orgwhiterose.ac.uk The electron-donating nature of the alkyl groups enhances the electron density of the aromatic ring, which can influence the reactivity of the phenol, including its antioxidant properties. mdpi.com

Significance in Contemporary Chemical Science and Industrial Applications

5-tert-butyl-2-methylphenol, a synthetic phenol derivative, holds considerable importance in various industrial contexts. ontosight.ai Its primary function is as an antioxidant and stabilizer. ontosight.aivdhthymol.com The bulky tert-butyl group provides steric hindrance, which contributes to the compound's stability and its effectiveness in preventing oxidative degradation of materials when exposed to factors like heat, light, or oxygen. mdpi.com

Industrially, this compound is utilized in the manufacturing of plastics, rubber, resins, and other polymers to extend their lifespan. ontosight.aivdhthymol.com It also serves as an intermediate in the synthesis of other chemicals, including UV stabilizers and various plastic additives. ontosight.ai Furthermore, its antioxidant properties make it a valuable component in the production of lubricants and petroleum products. ontosight.ai While some sources refer to 2-tert-butyl-5-methylphenol as butylated hydroxytoluene (BHT), it's important to note the specific isomer being discussed. vdhthymol.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O |

| Molar Weight | 164.24 g/mol ontosight.ai |

| Boiling Point | 251.73°C (estimate) chemicalbook.com |

| Density | 0.9197 (rough estimate) chemicalbook.com |

Scope and Research Trajectories Pertaining to the Chemical Compound

Current research pertaining to this compound and related compounds is largely centered on improving synthesis methods and exploring new applications for its derivatives. A key objective in synthesis research is to develop highly selective and efficient catalytic systems. For example, the use of Hβ zeolite as a catalyst in the reaction between m-cresol (B1676322) and tert-butyl alcohol or its ethers has been investigated as an alternative to traditional acid catalysts like sulfuric acid, which can lead to complex processes and byproducts. google.com

Another avenue of research involves the catalytic methylation of 2-tert-butylphenol (B146161) to selectively produce 6-tert-butyl-2-methylphenol. researchgate.net Studies have shown that vapor phase methylation with methanol (B129727) can achieve high selectivity under specific temperature conditions. researchgate.net Furthermore, research into derivatives, such as 4-Bromo-2-(tert-butyl)-5-methylphenol, highlights its utility as an intermediate in the synthesis of more complex organic molecules and as a tool for studying enzyme interactions. The synthesis of such derivatives typically involves the controlled bromination of the parent phenol. These research efforts aim to create more efficient and environmentally benign pathways for producing these valuable industrial chemicals and to expand their utility in various scientific fields.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-di-tert-butylphenol (B135424) |

| 2,6-di-tert-butylphenol (B90309) |

| 2-tert-butylphenol |

| 4-Bromo-2-(tert-butyl)-5-methylphenol |

| 6-tert-butyl-2,4-dimethylphenol |

| 6-tert-butyl-2-methylphenol |

| Acetone |

| Aluminum trichloride |

| Anisole |

| Bisphenol-A |

| Butylated hydroxytoluene (BHT) |

| Cyclohexanone |

| Formaldehyde (B43269) |

| m-cresol (m-methyl phenol) |

| Methanol |

| Methyl tertiary butyl ether |

| N-bromosuccinimide |

| Nitric acid |

| Nonylphenol |

| Phenol |

| Sodium hydroxide |

| Sulfuric acid |

| tert-butyl alcohol |

| Triethyl aluminium |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSBACIXSFRPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064002 | |

| Record name | 5-tert-Butyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5781-02-2 | |

| Record name | 5-(1,1-Dimethylethyl)-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5781-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 5-(1,1-dimethylethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 5-(1,1-dimethylethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-tert-Butyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4738MS6ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Strategies for 5 Tert Butyl 2 Methylphenol

Alkylation Reactions and Catalytic Approaches

Alkylation, particularly the Friedel-Crafts reaction, is the most direct and widely studied method for introducing alkyl groups onto a phenolic ring. The reaction typically involves an alkylating agent, such as an alcohol or an olefin, and a catalyst to generate an electrophile (e.g., a carbocation) that subsequently attacks the electron-rich aromatic ring. The choice of catalyst, substrate, and reaction conditions plays a critical role in determining the rate of reaction and, most importantly, the selectivity towards the desired product isomer.

A common foundational strategy for producing tert-butylated phenols involves the direct alkylation of phenol (B47542) with tert-butyl alcohol (TBA) or its corresponding olefin, isobutylene. quickcompany.in This reaction serves as a primary route to precursors like 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320).

Homogeneous liquid acid catalysts, such as sulfuric acid (H₂SO₄) and phosphoric acid, have traditionally been used to catalyze the alkylation of phenols. researchgate.netijarse.com In this process, the acid protonates the tert-butyl alcohol, facilitating the formation of a tert-butyl carbocation. This electrophile then attacks the phenol ring. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, the reaction initially yields a mixture of 2-tert-butylphenol and 4-tert-butylphenol. researchgate.net Further alkylation can lead to di-substituted products like 2,4-di-tert-butylphenol (B135424). ias.ac.in While effective, the use of liquid acids like H₂SO₄ presents significant environmental and operational challenges, including catalyst separation, waste disposal, and equipment corrosion. researchgate.net

To overcome the limitations of liquid acid catalysts, significant research has focused on solid acid catalysts, particularly zeolites. Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites. wikipedia.org H-beta (H-BEA) and ZSM-5 are two medium-pore zeolites widely studied for phenol alkylation. wikipedia.orgpnnl.gov

The shape-selective nature of zeolites can influence the product distribution. The confined environment within the zeolite pores can favor the formation of the sterically less hindered 4-tert-butylphenol over the ortho-isomer. researchgate.net Theoretical studies on H-beta zeolite suggest that the reaction can proceed through a concerted mechanism where phenol and tert-butyl alcohol are co-adsorbed on an acid site, with 2-tert-butylphenol being the kinetically favored product and 4-tert-butylphenol being the thermodynamically preferred product. pnnl.govpsu.edu Hierarchical ZSM-5 zeolites, which contain both micropores and mesopores, have been shown to enhance catalytic activity by improving the diffusion of bulky reactant and product molecules. mdpi.comsemanticscholar.org This leads to higher phenol conversion and improved selectivity towards di-substituted products. mdpi.comresearchgate.net

| Catalyst | Temperature (°C) | Phenol Conversion (%) | Product Selectivity (%) | Reference |

| H-beta Zeolite | 150 | - | 4-TBP (major), 2-TBP, 2,4-DTBP | researchgate.net |

| Hierarchical ZSM-5 | 145 | - | 2,4-DTBP (improved selectivity) | mdpi.com |

| Al-MCM-41 | 145 | 61.3 | 2,4-DTBP (13.4%) | researchgate.net |

| Zr-Beta Zeolite | - | 71.0 | 2,4-DTBP (18.5%) | rsc.org |

Table 1: Comparison of various zeolite catalysts in the alkylation of phenol with tert-butanol. (TBP: tert-butylphenol, DTBP: di-tert-butylphenol)

Deep eutectic solvents (DES) have emerged as a green alternative to traditional catalysts and solvents. A DES consisting of choline (B1196258) bisulfate and p-toluene sulfonic acid has been shown to be an effective catalyst for the alkylation of phenol with tert-butyl alcohol. acs.org This system achieves very high conversion of the alkylating agent under remarkably mild conditions. Research has demonstrated that a 99.5% conversion of tert-butyl alcohol can be obtained at a reaction temperature of just 30 °C, although over a longer reaction time of 7 hours. acs.orgresearchgate.netnih.gov The primary products remain ortho- and para-tert-butylphenol. The key advantages of DES are their low cost, biodegradability, and ease of recycling. acs.orgacs.org

| Catalyst System | Temperature (°C) | Time (h) | TBA Conversion (%) | Reference |

| Choline bisulfate/p-TsOH | 30 | 7 | 99.5 | acs.org |

| [HIMA]OTs (Ionic Liquid) | - | - | - | nih.gov |

| Triethylammonium-based IL | 70 | - | 86 (Phenol Conversion) | researchgate.net |

Table 2: Performance of Deep Eutectic Solvents (DES) and Ionic Liquids (IL) in Phenol Alkylation with tert-Butyl Alcohol (TBA).

A more direct pathway to tert-butylated methylphenols involves the alkylation of cresol (B1669610) isomers. The starting material for 5-tert-butyl-2-methylphenol would logically be 2-methylphenol (o-cresol). However, the regiochemical outcome of this reaction is dictated by the directing effects of the substituents already on the ring.

The direct tert-butylation of 2-methylphenol is an electrophilic aromatic substitution reaction. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing. In 2-methylphenol, the hydroxyl group strongly directs incoming electrophiles to position 4 (para) and position 6 (ortho). The methyl group at position 2 reinforces this directive effect. Consequently, the tert-butyl carbocation will preferentially attack at these electronically enriched positions.

This leads to the formation of two primary products:

4-tert-butyl-2-methylphenol (alkylation at the para position)

6-tert-butyl-2-methylphenol (alkylation at the ortho position)

The synthesis of this compound via this method is not feasible because it would require the electrophile to attack at a position that is meta to both the hydroxyl and methyl groups, which is electronically and sterically disfavored. researchgate.net Therefore, strategies aiming to achieve regioselective ortho-tert-butylation of 2-methylphenol are designed to maximize the yield of 6-tert-butyl-2-methylphenol, a valuable antioxidant and chemical intermediate, rather than the 5-tert-butyl isomer. nbinno.comchemicalbook.com

Alkylation of Methylphenols (Cresols)

tert-Butylation of m-Cresol (B1676322)

The primary industrial synthesis of this compound is achieved through the electrophilic substitution reaction of m-cresol with a tert-butylating agent. This process is a classic example of a Friedel-Crafts alkylation reaction. The hydroxyl group of m-cresol is an activating ortho-, para-director, while the methyl group is also an ortho-, para-director. The substitution occurs ortho to the hydroxyl group and meta to the methyl group, leading to the desired 2-tert-butyl-5-methylphenol product.

Common tert-butylating agents employed in this synthesis include:

Isobutylene: A cost-effective gaseous reagent.

Tertiary Butyl Alcohol (TBA): A liquid reagent that is easier to handle than isobutylene.

Methyl tert-Butyl Ether (MTBE): An alternative liquid alkylating agent.

The reaction is typically facilitated by a catalyst. Lewis acids are commonly used, though solid acid catalysts like zeolites have been developed to create a more environmentally friendly process. For instance, Hβ zeolite has been demonstrated as an effective catalyst for the alkylation of m-cresol with agents like tertiary butyl alcohol or MTBE. barentz-na.com

Reaction Conditions and Optimization

The efficiency and selectivity of the tert-butylation of m-cresol are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, catalyst type and loading, the molar ratio of reactants, and reaction time.

Using Hβ zeolite as a catalyst, the reaction can be carried out under normal pressure at temperatures ranging from 50 to 180°C. barentz-na.com The molar ratio of the alkylating agent to m-cresol is typically maintained between 1:1 and 5:1. barentz-na.com For reactions in a tank reactor, the weight ratio of the Hβ zeolite catalyst to m-cresol is optimized in the range of 0.02-0.08:1. barentz-na.com

Another general procedure involves heating the cresol and alcohol in a sealed autoclave at temperatures between 150-250°C for 6 to 8 hours with a catalyst loading of around 5% by weight with respect to the cresol. chemicalbook.com Optimization of these parameters is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of di-alkylated byproducts.

Below is a table summarizing various reaction conditions for the synthesis of this compound.

| Catalyst | Alkylating Agent | Temperature Range (°C) | Reactant Molar Ratio (Alkylating Agent:m-Cresol) | Catalyst Loading (wt% of m-cresol) |

| Hβ Zeolite | Tertiary Butyl Alcohol, MTBE | 50 - 180 | 1:1 to 5:1 | 2% to 8% |

| Not Specified | Alcohol | 150 - 250 | 2:1 | 5% |

Derivatization and Functionalization Routes

This compound serves as a versatile intermediate for the synthesis of more complex molecules, including antioxidants and other specialty chemicals.

O-Alkylation Processes (e.g., O-Methylation)

O-alkylation targets the hydroxyl group of the phenol to form an ether. In an O-methylation reaction, this compound would be converted to 2-tert-butyl-5-methoxy-1-methylbenzene. A general synthetic strategy for this transformation involves deprotonating the phenolic hydroxyl group with a strong base, followed by nucleophilic substitution with a methylating agent. For instance, a base such as sodium hydride (NaH) can be used to form the sodium phenoxide intermediate. This intermediate is then treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to yield the corresponding methyl ether.

Synthesis from Related Precursors (e.g., 2,5-Dichlorophenol)

Alternative synthetic routes can produce this compound from different starting materials. One documented, though less common, method identifies it as a reaction product derived from 2,5-dichlorophenol (B122974) and N,N-dimethylformamide. This pathway represents a significant structural transformation, involving both de-chlorination and the introduction of alkyl groups, and deviates from the more conventional Friedel-Crafts alkylation approach.

Preparation of Complex Phenolic Analogues and Oligomers

The structure of this compound makes it an excellent building block for larger, more complex molecules, particularly antioxidants used in the polymer and rubber industries. These derivatives are often dimers or oligomers created by linking two or more phenolic units.

Two prominent examples include:

4,4'-Methylenebis(6-tert-butyl-m-cresol): This compound is formed by linking two 2-tert-butyl-5-methylphenol units at their respective 4-positions with a methylene (B1212753) (-CH₂-) bridge. This is typically achieved through a condensation reaction with formaldehyde (B43269) (HCHO) under acidic or basic conditions.

4,4'-Thiobis(6-tert-butyl-m-cresol): This analogue features a sulfur atom bridging two phenolic units. Its synthesis involves the reaction of 2-tert-butyl-5-methylphenol with a sulfur-donating agent. One method describes a reaction with silver nitrate (B79036) and iodine in dichloromethane, followed by treatment with copper, thiourea, and a base to yield the thiobis compound. chemicalbook.comgoogle.com

Reductive Methylation Pathways

Reductive methylation is a chemical process primarily used to introduce a methyl group onto a nitrogen atom (to form methylamines) or to convert carbonyl groups into alkanes. There is no commonly documented evidence of this compound being synthesized or functionalized via a direct reductive methylation pathway. Such a reaction is not standard for phenolic compounds, as the hydroxyl group is not typically susceptible to this type of transformation under standard reductive methylation conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-tert-butyl-2-methylphenol, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydroxyl proton (-OH) typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons on the benzene (B151609) ring will present as a complex splitting pattern due to their coupling with each other. The methyl group (-CH₃) attached to the ring will show a singlet, as will the nine equivalent protons of the tert-butyl group (-(CH₃)₃). The integration of these signals will correspond to the number of protons of each type.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would be expected to show signals for the two quaternary aromatic carbons (one bearing the hydroxyl group and the other the tert-butyl group), the four methine carbons of the benzene ring, the carbon of the methyl group, the quaternary carbon of the tert-butyl group, and the three equivalent carbons of the tert-butyl methyl groups. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl, methyl, and tert-butyl groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on analogous compounds)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Phenolic OH | 4.5 - 5.5 (variable) | - |

| Ar-CH₃ | ~2.2 | ~20 |

| C(CH₃)₃ | ~1.3 | ~31 |

| C (CH₃)₃ | - | ~34 |

| Aromatic C-O | - | 150 - 155 |

| Aromatic C-C(CH₃)₃ | - | 140 - 145 |

| Aromatic C-CH₃ | - | 125 - 130 |

This is an interactive data table. Predictions are based on general principles and data from isomeric and related structures.

Fourier Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its specific vibrational modes.

The most prominent features in the FT-IR spectrum would be:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, which is often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups will be observed as strong bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the phenol (B47542) group is expected to produce a strong band in the 1200-1260 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Phenolic C-O | Stretching | 1200 - 1260 | Strong |

This is an interactive data table. The expected wavenumbers are based on established correlation tables for functional groups.

X-ray Diffraction Techniques for Crystalline Structure Analysis

As of the current literature survey, specific crystallographic data for this compound has not been reported. However, such an analysis would be invaluable for understanding its solid-state properties.

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond basic structural characterization, advanced spectroscopic techniques can provide deeper insights into the electronic structure and reactivity of this compound, particularly in the context of its antioxidant properties which often involve radical intermediates.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Substituted phenols like this compound typically exhibit absorption maxima in the UV region, which can be influenced by the solvent polarity and pH. The position and intensity of these absorption bands can be correlated with the electronic structure of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the direct detection of species with unpaired electrons, such as radicals. In the context of this compound, EPR would be crucial for studying the phenoxy radical that can be formed upon oxidation. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide detailed information about the electronic structure and spin density distribution within the radical, offering insights into its stability and reactivity.

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Spectroscopy is a powerful tool for probing the local electronic and geometric structure of a specific element within a compound. While less commonly applied to simple organic molecules, it could be used in studies involving metal complexes of this compound to understand the coordination environment of the metal ion.

While specific studies employing these advanced techniques on this compound are not widely documented, the principles and applications to similar phenolic compounds provide a strong basis for their potential to elucidate its mechanistic chemistry.

Computational Chemistry and Theoretical Mechanistic Studies

Electronic Structure Investigations

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods allow for a detailed examination of molecular orbitals and electron density, which are key determinants of reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For phenolic antioxidants like 5-tert-butyl-2-methylphenol, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group. A higher HOMO energy indicates a greater ability to donate an electron, which is a key step in many antioxidant mechanisms. The LUMO, conversely, represents the orbital where an incoming electron would reside. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity.

Computational studies on similar phenolic compounds have shown that the presence of electron-donating groups, such as the methyl and tert-butyl groups in this compound, tends to increase the HOMO energy, thereby enhancing its antioxidant potential.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative Values)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 7.10 |

Note: These are representative values based on typical DFT calculations for similar phenolic compounds and may vary depending on the level of theory and basis set used.

The distribution of electron density in a molecule reveals regions that are electron-rich or electron-poor, which in turn predicts sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. In an MEP map, red regions indicate high electron density (negative potential), while blue regions signify low electron density (positive potential).

For this compound, the MEP would show the most negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime target for electrophilic attack and a site for hydrogen donation. The aromatic ring would also exhibit regions of negative potential due to the delocalized π-electrons. The hydrogen atom of the hydroxyl group would be characterized by a positive potential (blue), indicating its susceptibility to abstraction by free radicals. This distribution of electron density is a key factor in its antioxidant activity, as it facilitates the donation of the phenolic hydrogen.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the antioxidant properties of phenolic compounds. DFT calculations can be used to determine various molecular properties and descriptors related to antioxidant activity, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). These parameters help in understanding the preferred mechanism of free radical scavenging. For instance, DFT studies on related phenolic compounds have been used to rank their antioxidant activities based on calculated BDE values. unec-jeas.com

Phenolic antioxidants can neutralize free radicals through several mechanisms, primarily:

Hydrogen Atom Transfer (HAT): The antioxidant donates its phenolic hydrogen atom to a free radical. The key thermodynamic parameter for this pathway is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a more favorable HAT process.

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. The Ionization Potential (IP) is the critical parameter for the initial electron transfer step.

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton to form a phenoxide anion, which then donates an electron to the free radical. This pathway is particularly relevant in polar solvents.

DFT calculations on similar phenolic compounds suggest that in non-polar media, the HAT mechanism is generally preferred, while in polar or aqueous environments, the SET-PT and SPLET mechanisms can become more significant. tandfonline.com For this compound, the electron-donating methyl and tert-butyl groups are expected to lower the BDE of the phenolic O-H bond, thus facilitating the HAT mechanism.

Table 2: Calculated Thermodynamic Parameters for Antioxidant Activity of this compound (Representative Values)

| Parameter | Value (kcal/mol) | Associated Mechanism |

| Bond Dissociation Enthalpy (BDE) | 82.5 | Hydrogen Atom Transfer (HAT) |

| Ionization Potential (IP) | 180.2 | Single Electron Transfer-Proton Transfer (SET-PT) |

| Proton Affinity (PA) | 335.8 | Sequential Proton Loss Electron Transfer (SPLET) |

Note: These are representative values based on typical DFT calculations for similar phenolic compounds.

To fully understand the kinetics of a reaction, it is necessary to identify the transition state (TS) and calculate the activation energy (Ea). The transition state is the highest energy point along the reaction coordinate, and the activation energy is the energy barrier that must be overcome for the reaction to occur.

For the free radical scavenging reactions of this compound, DFT calculations can be used to model the geometry of the transition state for the hydrogen abstraction by a free radical. By calculating the energy of the reactants, the transition state, and the products, a potential energy surface can be constructed, and the activation energy can be determined. A lower activation energy implies a faster reaction rate. Theoretical studies on other phenols have shown that the steric hindrance from bulky groups like the tert-butyl group can influence the activation energy of the HAT process. researchgate.net

Computational Studies of Catalytic Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving substituted phenols. While direct computational studies on this compound are not extensively documented in dedicated publications, the reaction pathways can be thoroughly understood by examining DFT studies on the Brønsted acid-catalyzed tert-butylation of its precursors, such as o-cresol (B1677501) (2-methylphenol). These studies provide a clear, atomistic-level view of the reaction coordinates, transition states, and intermediate stabilities.

The alkylation of cresols with a tert-butylating agent like tert-butyl alcohol is a cornerstone of its synthesis. DFT calculations have been employed to investigate the mechanism of this Brønsted acid-catalyzed reaction. The process is initiated by the protonation of tert-butyl alcohol by the acid catalyst, followed by the elimination of a water molecule to form a tert-butyl cation, which serves as the active electrophile.

The subsequent step involves the electrophilic attack of the tert-butyl cation on the cresol (B1669610) molecule. This can proceed via two competing pathways: O-alkylation, leading to the formation of a tert-butyl ether, or C-alkylation, where the electrophile attacks the aromatic ring. Computational studies on the tert-butylation of similar phenols, such as o-cresol and catechol, have shown that the stability of the intermediates and the height of the activation barriers determine the product distribution. researchgate.net

For C-alkylation, the tert-butyl group can add to multiple positions on the aromatic ring. The hydroxyl and methyl groups on the cresol ring are ortho-, para-directing activators. In the case of m-cresol (B1676322) (3-methylphenol), the potential sites for tert-butylation are positions 2, 4, and 6. The formation of this compound (by way of its precursor 3-methyl-tert-butylphenol) involves attack at the position para to the methyl group and ortho to the hydroxyl group. DFT calculations help in comparing the activation energies for the formation of different isomers. These calculations typically reveal that the transition state leading to the thermodynamically most stable product is not always the one with the lowest activation energy. Steric hindrance between the incoming bulky tert-butyl group and the existing methyl group plays a crucial role in determining the regioselectivity of the reaction.

A comparative computational study on the tert-butylation of phenol and o-cresol using DFT revealed key mechanistic insights applicable to this compound. researchgate.net The calculations elucidated the energy profiles for both O- and C-alkylation pathways. The stability of the O-alkylation intermediates was found to be a critical factor; for instance, in catechol, an intramolecular hydrogen bond stabilizes this intermediate, increasing the activation barrier for ether formation and making C-alkylation more favorable. researchgate.net For cresols, the electronic and steric influence of the methyl group similarly guides the reaction's regioselectivity.

The table below summarizes representative calculated activation barriers for key steps in the Brønsted acid-catalyzed tert-butylation of a phenol, illustrating the energy differences between competing pathways.

| Reaction Step | Reactants | Product | Calculated Activation Barrier (kcal/mol) |

| O-Alkylation | Phenol + (CH₃)₃C⁺ | Phenyl tert-butyl ether intermediate | ~10-15 |

| C-Alkylation (ortho) | Phenol + (CH₃)₃C⁺ | ortho-tert-Butylphenol intermediate | ~15-20 |

| C-Alkylation (para) | Phenol + (CH₃)₃C⁺ | para-tert-Butylphenol intermediate | ~14-18 |

Note: These are generalized values based on DFT studies of phenol alkylation to illustrate relative energy differences. Actual values depend on the specific substrate, catalyst, and computational method.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies are fundamental to understanding how the specific molecular structure of this compound dictates its chemical reactivity. The arrangement of the hydroxyl, methyl, and tert-butyl groups on the benzene (B151609) ring creates a unique combination of electronic and steric effects that govern its behavior in various chemical transformations, particularly its well-known antioxidant properties.

Electronic Effects: The reactivity of the phenolic hydroxyl group is paramount. Its ability to donate a hydrogen atom to neutralize free radicals is central to its antioxidant function. Theoretical calculations, including Quantitative Structure-Activity Relationship (QSAR) models, correlate antioxidant activity with electronic parameters. nih.gov Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Bond Dissociation Enthalpy (BDE) of the O-H bond.

Inductive and Hyperconjugative Effects: Both the methyl and tert-butyl groups are electron-donating. The methyl group exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density on the aromatic ring and the phenolic oxygen. The tert-butyl group has a stronger +I effect but lacks alpha-hydrogens, meaning it cannot participate in hyperconjugation. quora.com This increased electron density on the oxygen atom can destabilize the O-H bond, lowering its BDE and making the hydrogen atom more readily abstractable by radicals, thus enhancing antioxidant activity. DFT-based analyses of similar compounds like 2,4-dimethyl-6-tert-butyl phenol confirm that such substitutions facilitate radical scavenging. tandfonline.com

Hammett Constants: The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). Theoretical studies have successfully correlated calculated proton affinities in substituted phenols with these constants, providing a quantitative basis for structure-reactivity relationships. nih.govacs.org The electron-donating nature of the alkyl groups in this compound corresponds to negative Hammett values, indicative of their activating effect on the ring for electrophilic substitution and their influence on phenolic acidity.

Steric Effects: The most significant structural feature influencing the reactivity of this compound is the steric hindrance imparted by the bulky tert-butyl group.

Steric Shielding: The tert-butyl group, positioned ortho to the hydroxyl group (in the isomer 6-tert-butyl-2-methylphenol) or meta (in 5-tert-butyl-3-methylphenol), provides significant steric bulk. mdpi.com This bulk can physically obstruct the approach of large reagents to the hydroxyl group or adjacent positions on the ring. mdpi.com In the context of antioxidant activity, this steric hindrance is highly beneficial. After the phenolic hydrogen is donated, a phenoxy radical is formed. The tert-butyl group sterically shields the radical center on the oxygen atom, preventing it from participating in undesirable propagation reactions and enhancing its stability. mdpi.com

Regioselectivity: In reactions involving the aromatic ring, such as further electrophilic aromatic substitution, the steric bulk of the tert-butyl group plays a crucial role in directing incoming substituents to less hindered positions. This effect is a key determinant in the synthesis and derivatization of the molecule.

The interplay of these electronic and steric factors is summarized in the table below, linking structural features to their theoretical impact on reactivity.

| Structural Feature | Effect Type | Theoretical Impact on Reactivity |

| Hydroxyl (-OH) Group | Electronic | Primary site for H-atom donation (antioxidant activity); activates the ring for electrophilic substitution. |

| Methyl (-CH₃) Group | Electronic (+I, Hyperconjugation) | Increases electron density on the ring and phenolic oxygen; lowers O-H Bond Dissociation Enthalpy (BDE). |

| tert-Butyl Group | Electronic (+I) | Increases electron density on the ring and phenolic oxygen; enhances electron-donating character. |

| tert-Butyl Group | Steric Hindrance | Shields the phenoxy radical, enhancing antioxidant stability; directs incoming reagents in substitution reactions. mdpi.com |

Theoretical frontier molecular orbital analysis (HOMO-LUMO) is also used to predict reactivity. A higher HOMO energy is associated with a greater ability to donate electrons, which is a key feature for an effective antioxidant. nih.govresearchgate.net The specific substitution pattern of this compound results in a finely tuned electronic structure that balances reactivity with the stability of the resulting radical intermediate.

Reaction Chemistry and Mechanistic Pathways

Chemical Antioxidant Activity and Mechanisms

The primary function of 5-tert-butyl-2-methylphenol as an antioxidant stems from its identity as a hindered phenol (B47542). This class of compounds interrupts oxidative processes by neutralizing free radicals. nih.govvinatiorganics.com The core mechanism involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a reactive free radical (like a peroxy radical, ROO•), which terminates the oxidative chain reaction. nbinno.com Upon donating the hydrogen atom, the phenol is transformed into a relatively stable phenoxy radical that is less likely to propagate further damaging reactions. nbinno.com

Role of Steric Hindrance from tert-Butyl Group

A defining feature of this compound is the presence of a bulky tert-butyl group positioned ortho to the hydroxyl group. This configuration creates significant steric hindrance, a physical shielding of the reactive hydroxyl group. nih.govnbinno.com This steric hindrance plays a crucial role in its antioxidant efficacy in several ways:

Stabilization of the Phenoxy Radical: After donating a hydrogen atom to a free radical, the resulting phenoxy radical is stabilized by the bulky tert-butyl group. nih.gov This steric protection makes the radical less reactive and minimizes its participation in undesirable side reactions, effectively halting the oxidation cycle. nbinno.com

Selective Reactivity: The steric hindrance makes it difficult for larger molecules to react with the hydroxyl group, allowing it to selectively target and neutralize the smaller, highly reactive free radicals responsible for oxidative degradation. vinatiorganics.com

Influence of Substituents on Phenolic Reactivity and Radical Quenching

The antioxidant activity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com In this compound, both the tert-butyl group and the methyl group are alkyl substituents, which are electron-donating groups.

These electron-donating groups increase the electron density on the aromatic ring and the hydroxyl group through an inductive effect. nih.gov This enhanced electron density facilitates the donation of the hydrogen atom from the hydroxyl group, which is the key step in quenching free radicals. mdpi.comresearchgate.net Studies on various substituted phenols have shown that precursors with electron-donating groups (like -CH3) exhibit higher reactivity towards electrophilic radicals compared to those with electron-withdrawing groups. mdpi.comresearchgate.net This increased reactivity leads to a more efficient interruption of oxidative chain reactions. nih.gov

The combined electronic and steric effects of the substituents in this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Antioxidant Activity |

| tert-Butyl | 2 (ortho) | Electron-donating (Inductive) | High steric hindrance | Enhances radical stability, protects hydroxyl group. nih.govnbinno.com |

| Methyl | 5 (meta) | Electron-donating (Inductive) | Low steric hindrance | Increases electron density, facilitating H-atom donation. mdpi.com |

Catalysis and Polymerization Chemistry

Beyond its role as an antioxidant, this compound and structurally similar compounds are relevant in the field of catalysis, particularly in polymerization.

Function as Internal Electron Donors in Ziegler-Natta Catalysis

Ziegler-Natta catalysts are crucial for the production of stereoregular polymers like isotactic polypropylene. wikipedia.org These catalyst systems typically consist of a transition metal compound (e.g., titanium tetrachloride) on a magnesium chloride support, activated by an organoaluminum co-catalyst. wikipedia.org To achieve high stereospecificity, organic modifiers known as internal electron donors (IEDs) are incorporated into the solid pre-catalyst. nih.govchemrxiv.org

Internal donors, which are Lewis bases, play a fundamental role in determining the structure of the catalyst's active sites, thereby controlling the stereoregularity of the resulting polymer. chemrxiv.orgchemrxiv.org While esters of aromatic diacids (like phthalates) and diethers have been common IEDs, the structural features of hindered phenols are relevant. scispace.comresearchgate.net The performance of an IED is significantly affected by steric and electronic factors. The presence of sterically demanding groups can enhance both the activity and stereoselectivity of the catalyst. nih.gov Although this compound itself is not a primary example, its structural motifs are present in more complex molecules designed for this purpose, highlighting the importance of substituted aromatic rings in modifying catalyst performance.

Role in Organic Synthesis Reactions (e.g., Conversion of Fatty Acids to Methyl Ketones)

While hindered phenols are primarily known as antioxidants and stabilizers, they are also used in various organic synthesis applications. For instance, the compound is an important intermediate in the synthesis of other chemicals, such as Antioxidant 300 (4,4'-thiobis(6-tert-butyl-m-cresol)). google.com However, the specific role of this compound as a catalyst or reagent in the direct conversion of fatty acids to methyl ketones is not extensively documented in readily available scientific literature. Such conversions typically involve other catalytic systems.

Degradation Mechanisms

The environmental fate of this compound, as with other alkylphenols, is a subject of study due to its widespread use. Alkylphenols in the environment can undergo several degradation processes. nih.gov The primary mechanism of degradation in the atmosphere for similar phenolic compounds is reaction with photochemically produced hydroxyl radicals. nih.gov

In aquatic environments and wastewater treatment, the biodegradation of related alkylphenol ethoxylates often leads to the formation of more persistent alkylphenols. nih.govresearchgate.netresearchgate.net The degradation process is generally more efficient under aerobic conditions compared to anaerobic conditions, where alkylphenols tend to accumulate. researchgate.net For molecules containing a tert-butyl group, degradation can proceed via oxidation, potentially leading to intermediate products such as tert-butyl alcohol and acetone, as observed in the degradation of other tert-butylated compounds like MTBE. nih.gov Due to their physicochemical properties, including hydrophobicity, these compounds have a tendency to partition into sediments. acs.org

Based on a comprehensive review of available scientific literature, there is insufficient specific data to detail the reaction chemistry and mechanistic pathways for the compound this compound, as per the requested outline.

The search for detailed research findings on the oxidative degradation, photodegradation pathways and kinetics, and thermal stability and decomposition mechanisms specifically for this compound did not yield focused studies. The available scientific data predominantly covers related isomers, such as 2-tert-butyl-4-methylphenol (B42202), 4-tert-butyl-2-methylphenol, and the widely studied antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT).

Due to the strict requirement to focus solely on this compound and not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate and thorough article for the specified sections and subsections. Extrapolating data from its isomers would not provide the required scientific accuracy for the specific compound requested. Therefore, the sections on Oxidative Degradation Processes, Photodegradation Pathways and Kinetics, and Thermal Stability and Decomposition Mechanisms for this compound cannot be adequately developed at this time.

Environmental Fate and Transformation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with atmospheric radicals or sunlight.

In the atmosphere, the primary degradation pathway for volatile organic compounds like 5-tert-butyl-2-methylphenol is through reaction with photochemically produced hydroxyl (OH) radicals. epa.gov The reaction with phenols is typically rapid and is initiated by the addition of the OH radical to the aromatic ring, or to a lesser extent, by hydrogen abstraction from the phenolic hydroxyl group.

Due to the lack of specific experimental data for this compound, the atmospheric half-life is estimated using QSAR models. The AOPWIN™ (Atmospheric Oxidation Program for Windows) model within EPI Suite™ predicts the rate constant for this reaction, which is then used to calculate an estimated atmospheric lifetime. epa.gov For substituted phenols, these lifetimes are generally short, suggesting that the compound does not persist long in the atmosphere and is unlikely to undergo long-range transport.

| Parameter | Estimated Value | Method | Notes |

|---|---|---|---|

| OH Radical Reaction Rate Constant | Not available (Requires model run) | QSAR Estimation (e.g., AOPWIN™) | The rate constant for phenols is typically high, in the order of 10-11 cm3/molecule-sec. |

| Atmospheric Half-life | Hours | QSAR Estimation (e.g., AOPWIN™) | Calculated based on the estimated rate constant and an assumed average atmospheric OH radical concentration. This short half-life indicates rapid degradation. |

Aqueous photolysis, or the breakdown of a chemical in water by light, can occur through two mechanisms. Direct photolysis involves the chemical itself absorbing solar radiation, while indirect photolysis involves other substances in the water (photosensitizers) absorbing light and producing reactive species, such as hydroxyl radicals, which then degrade the chemical.

Phenolic compounds can undergo direct photolysis, although the rate is highly dependent on environmental conditions like water clarity, depth, and season. Indirect photolysis via reaction with hydroxyl radicals is often a more significant degradation pathway in sunlit surface waters. Studies on the related compound, 4-tert-butylphenol (B1678320), have shown that it undergoes photodegradation, forming products such as 4-tert-butylcatechol.

Hydrolysis is a chemical reaction with water that can break down certain types of compounds. However, the bond connecting the hydroxyl group to the aromatic ring in phenols is exceptionally stable and does not undergo hydrolysis under typical environmental pH and temperature conditions. Therefore, this compound is expected to be hydrolytically stable in aquatic environments.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms like bacteria and fungi.

The biodegradation of phenolic compounds is a well-documented process. Under aerobic conditions, the typical microbial degradation pathway is initiated by monooxygenase enzymes, which add a second hydroxyl group to the aromatic ring to form a catechol derivative. Subsequently, dioxygenase enzymes cleave the aromatic ring, leading to intermediates that can enter central metabolic pathways and be mineralized to carbon dioxide and water.

While specific kinetic data for this compound are unavailable, studies on other butylated phenols and cresols demonstrate that biodegradation occurs, although the tert-butyl group can increase persistence compared to simpler phenols. For instance, a bacterial strain identified as Alcaligenes sp. was found to degrade 2,6-di-tert-butylphenol (B90309), removing 62.4% of an initial 100 mg/L concentration in 11 days. europa.eu The BIOWIN™ model in EPI Suite™ can provide an estimate of the probability of biodegradation. epa.gov

| Parameter | Estimated Outcome | Method | Notes |

|---|---|---|---|

| Aerobic Biodegradability | Not readily biodegradable, but potential for ultimate degradation. | QSAR Estimation (e.g., BIOWIN™) | The presence of the tert-butyl group may hinder rapid degradation. Acclimated microorganisms may be required. |

| Anaerobic Biodegradability | Less likely than aerobic degradation. | QSAR Estimation (e.g., BIOWIN™) | Anaerobic degradation of phenols is generally a slower process. |

Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physicochemical properties, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

QSAR models can estimate these properties to predict a chemical's likely environmental compartment. A high Log Kow value suggests a tendency to partition from water into fatty tissues and organic matter. A high Koc value indicates that the compound will likely adsorb to soil and sediment, limiting its mobility in groundwater. The Henry's Law Constant indicates the potential for a chemical to volatilize from water to air. Based on the structure of this compound and data for its isomer, 2-tert-butyl-5-methylphenol, it is expected to have low to moderate mobility in soil and a tendency to partition to organic matter and biota. biosynth.commatrix-fine-chemicals.com

| Parameter | Estimated/Measured Value | Method/Source | Implication for Environmental Transport |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~3.6 - 4.1 (Estimated) | QSAR Estimation (e.g., KOWWIN™) / PubChem | Suggests a high potential for bioaccumulation in organisms and strong partitioning to organic matter in soil and sediment. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High (e.g., >1000 L/kg) (Estimated) | QSAR Estimation (e.g., KOCWIN™) | Indicates low to slight mobility in soil; the compound is expected to be strongly adsorbed to soil organic carbon. |

| Henry's Law Constant | Low (e.g., ~1.5 x 10-6 atm-m3/mol) (Estimated) | QSAR Estimation (e.g., HENRYWIN™) | Suggests that volatilization from moist soil and water surfaces may occur but is not expected to be a rapid process. |

| Water Solubility | 0.42 g/L at 25°C (for isomer 2-tert-butyl-5-methylphenol) | Experimental Data matrix-fine-chemicals.com | Low solubility limits its concentration in the aqueous phase and favors partitioning to other media. |

Volatilization from Environmental Compartments

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase. For chemicals in aquatic systems, this is governed by the Henry's Law constant, which relates the partial pressure of a substance in the air to its concentration in water.

Tert-butylated phenols are generally considered to be moderately volatile from water. The estimated Henry's Law constant for 2-tert-butyl-4-methylphenol (B42202) is 1.5 x 10-6 atm-m³/mol. nih.gov Based on this value, the volatilization half-life from a model river (1 meter deep) is estimated to be approximately 31 days, while from a model lake, it is estimated at 227 days. nih.gov The related compound butylated hydroxytoluene (BHT) has been noted to exhibit stronger volatilization at elevated temperatures, such as during food processing. vkm.no While these compounds can partition to the atmosphere, this pathway is generally not considered a significant dissipation route from soil or water due to their low vapor pressure and strong adsorption tendencies.

Table 2: Volatilization Data for Structurally Related Alkylated Phenols Data is based on estimations and measurements for structurally similar compounds.

| Compound Name | CAS Number | Henry's Law Constant (Pa·m³/mol) | Estimated Volatilization Half-Life | Reference |

|---|---|---|---|---|

| 2-tert-butyl-4-methylphenol | 2409-55-4 | ~0.152 (1.5x10-6 atm-m³/mol) | 31 days (river), 227 days (lake) | nih.gov |

| 2,6-Di-tert-butylphenol | 128-39-2 | 50.86 | N/A | |

| 2,4-Di-tert-butylphenol (B135424) | 96-76-4 | 31.26 | N/A |

Fugacity-Based Environmental Partitioning Modeling

Fugacity models are valuable tools in environmental science for predicting the distribution of a chemical across different environmental compartments, such as air, water, soil, and sediment. wikipedia.org Fugacity, which has units of pressure, represents a chemical's "escaping tendency" from a particular phase. unipd.itenvchemgroup.com At equilibrium, the fugacity of a chemical will be equal in all compartments.

These models use the physicochemical properties of a substance—including vapor pressure, water solubility, and the octanol-water partition coefficient (Kow)—to calculate "fugacity capacities" (Z values) for each environmental medium. wikipedia.orgunipd.it A compartment with a high Z value can accommodate a higher concentration of the chemical at a given fugacity. envchemgroup.com

For a compound like this compound, which is expected to have a high Kow and low water solubility, a fugacity model would predict the following distribution:

Low partitioning to air: Due to a relatively low vapor pressure.

Low partitioning to water: Due to low aqueous solubility.

High partitioning to organic-rich compartments: The high Kow (the log Kow for the related 2,6-di-tert-butylphenol is 4.5) indicates a strong tendency to accumulate in soil organic matter, sediment, and biota. ulisboa.pt

Therefore, a Level I fugacity model, which calculates the equilibrium distribution of a fixed amount of a chemical in a closed environment, would show that this compound would predominantly reside in the soil and sediment compartments. wikipedia.org More complex models (Levels II, III, and IV) can incorporate transport, degradation, and non-equilibrium conditions to provide a more dynamic picture of the chemical's fate. ulisboa.pt

Identification and Analysis of Environmental Transformation Products

Once released into the environment, this compound can undergo various transformation processes, including biodegradation and photodegradation, leading to the formation of new compounds. The study of these transformation products is crucial, as they may have different toxicity and persistence profiles than the parent compound. nih.govepa.gov

Research on the widely used antioxidant BHT (2,6-di-tert-butyl-4-methylphenol) and other di-tert-butylphenols provides insight into the potential transformation pathways. Photolysis, or degradation by sunlight, is a significant process. For example, under irradiation, 2,6-di-tert-butylphenol has been observed to transform into 2,5-di-tert-butylphenol.

Oxidation is another key transformation pathway for phenolic antioxidants. spkx.net.cn The oxidation of BHT can lead to a variety of products, some of which have been identified as potentially more toxic than BHT itself. epa.govspkx.net.cn Common oxidation reactions involve changes to the methyl group at the C4 position or the phenolic hydroxyl group. vkm.no A wide range of metabolites and degradation products have been identified for BHT. researchgate.net

Table 3: Identified Environmental Transformation Products of Structurally Related tert-Butylphenols This table lists transformation products identified for BHT and other di-tert-butylphenols, which may indicate potential products for this compound.

| Parent Compound | Transformation Product | Common Abbreviation | Reference |

|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | BHT-CH₂OH | researchgate.net |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | BHT-CHO | researchgate.net |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 3,5-di-tert-butyl-4-hydroxybenzoic acid | BHT-COOH | researchgate.net |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl-1,4-benzoquinone | BHT-Q | researchgate.net |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone | BHT-QM | researchgate.net |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone | BHT-OOH | spkx.net.cnresearchgate.net |

Advanced Analytical Methodologies for Environmental Monitoring

Chromatographic Techniques for Trace Analysis

Chromatographic separation is fundamental to isolating 5-tert-butyl-2-methylphenol from interfering compounds present in environmental extracts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most utilized techniques, offering high-resolution separation. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for confident identification and quantification at trace levels.

The analysis typically involves a splitless injection of the sample extract onto a capillary column. thermofisher.com A low-polarity stationary phase, such as one composed of 5% phenyl-substituted polysiloxane, is commonly used for the separation of phenols. thermofisher.com The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity for the target analyte. For unequivocal identification, the ratio of two or more characteristic mass fragments is monitored. In some cases, derivatization may be employed to improve the chromatographic properties of phenolic compounds, although direct analysis is often feasible. epa.govresearchgate.net

Table 1: Typical GC-MS/MS Parameters for Analysis of Alkylated Phenols Parameters are illustrative and based on established methods for similar phenolic compounds.

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | thermofisher.com |

| Injector | Splitless, 275 °C | thermofisher.com |

| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | thermofisher.comnih.gov |

| Oven Program | Initial 60 °C (hold 2-5 min), ramp 8-10 °C/min to 300 °C (hold 5-10 min) | thermofisher.comnih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV | nih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | researchgate.net |

| Transfer Line Temp. | 300 °C | thermofisher.com |

High-performance liquid chromatography is another powerful technique for the analysis of phenolic compounds, offering the advantage of operating at ambient temperatures, which is beneficial for thermally labile substances. Reversed-phase HPLC is the most common separation mode.

For separation, a C18 column is typically used with a mobile phase gradient consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netepa.gov Detection can be achieved using a Diode Array Detector (DAD) for preliminary analysis, but for trace quantification in complex environmental samples, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is preferred. researchgate.net Electrospray ionization (ESI) in negative mode is highly effective for phenols, as they readily deprotonate to form [M-H]⁻ ions.

Table 2: Typical HPLC-MS/MS Parameters for Analysis of Alkylated Phenols Parameters are illustrative and based on established methods for similar phenolic compounds.

| Parameter | Typical Setting | Reference |

|---|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netresearchgate.net |

| Flow Rate | 0.2-0.4 mL/min | epa.gov |

| Gradient | Gradient elution, e.g., 30% B to 100% B over 15-20 min | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| MS Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | researchgate.net |

Sample Preparation and Extraction Strategies for Complex Environmental Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances. nih.gov The strategy employed depends heavily on the matrix type (e.g., water, soil, sediment).

For aqueous samples, solid-phase extraction (SPE) is the most widely used technique for phenols. researchgate.netnih.gov It involves passing the water sample (after pH adjustment, typically to acidic conditions to ensure phenols are in their neutral form) through a cartridge packed with a sorbent material. Polymeric sorbents, such as polystyrene-divinylbenzene, are often favored for their high capacity and retention of polar compounds like phenols. researchgate.net After extraction, the cartridge is washed to remove interferences, and the analyte is eluted with a small volume of an organic solvent like methanol or dichloromethane.

For solid matrices like soil and sediment, more rigorous extraction techniques are necessary. These include:

Microwave-Assisted Solvent Extraction (MASE): This technique uses microwave energy to heat the solvent and soil mixture, accelerating the extraction of analytes from the matrix. scite.ai

Ultrasonic Extraction: This method uses high-frequency sound waves to agitate a mixture of the sample and an extraction solvent, enhancing the mass transfer of the analyte into the solvent.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and time.

Following initial extraction from solid samples, the resulting extract often requires a "clean-up" step, which can be performed using SPE, to remove co-extracted matrix components before chromatographic analysis.

Table 3: Common Extraction Strategies for Phenolic Compounds in Environmental Matrices

| Technique | Matrix | Principle | Typical Solvents/Sorbents | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water (river, wastewater, drinking) | Analyte partitioning between a solid sorbent and the liquid sample. | Polystyrene-divinylbenzene (PS-DVB), Elution with Methanol, Acetonitrile, or Dichloromethane. | researchgate.netnih.govresearchgate.net |

| Microwave-Assisted Solvent Extraction (MASE) | Soil, Sediment | Accelerated solvent extraction using microwave energy. | Acetone/Hexane, Dichloromethane. | scite.ai |

| Pressurized Liquid Extraction (PLE/ASE) | Soil, Sediment, Sludge | Extraction with solvents at high temperature and pressure. | Water, Acetone, Hexane. | researchgate.net |

| Purge and Trap (with in-situ derivatization) | Water | Volatilization of derivatized analytes from water with an inert gas, followed by trapping on a sorbent. | Acetic anhydride (B1165640) for derivatization. | researchgate.net |

Development and Validation of Sensitive Quantification Methods

Method validation is crucial to ensure that the analytical procedure is reliable, accurate, and fit for its intended purpose. researchgate.net Key parameters evaluated during validation include linearity, accuracy, precision, and sensitivity. matec-conferences.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.comnih.gov These are typically determined by analyzing a series of low-concentration standards or spiked blank samples and calculating the signal-to-noise ratio (S/N) or using the standard deviation of the response. juniperpublishers.com For trace environmental analysis of phenolic compounds, LODs in the low nanogram-per-liter (ng/L) range for water and microgram-per-kilogram (µg/kg) range for soils are often achievable. researchgate.netresearchgate.net

Recovery: Accuracy is often assessed through recovery experiments. A known amount of the analyte is added (spiked) into a blank environmental matrix (e.g., clean water or soil) before the extraction and analysis process. The percentage of the spiked analyte that is measured determines the recovery, indicating the efficiency of the extraction and analysis procedure. For phenols, recoveries are typically aimed to be within the 70-120% range. researchgate.netresearchgate.net

Table 4: Typical Method Validation Performance Data for Trace Phenol (B47542) Analysis Values are representative of what would be expected for a validated method targeting this compound, based on data for analogous compounds.

| Parameter | Matrix | Typical Performance Range | Reference |

|---|---|---|---|

| LOD | Water | 0.1 - 10 ng/L | researchgate.netresearchgate.net |

| LOQ | Water | 0.5 - 30 ng/L (or 10x standard deviation of blank) | researchgate.netnih.gov |

| LOD/LOQ | Soil/Sediment | 0.1 - 10 µg/kg | researchgate.net |

| Recovery | Water & Soil | 70 - 120% | researchgate.netresearchgate.net |

| Linearity (R²) | Calibration Standards | > 0.995 | researchgate.netresearchgate.net |

| Precision (RSD) | Replicate Analyses | < 15% | researchgate.netresearchgate.net |

Ecological Interactions and Environmental Chemistry Non Human Organism Focus

Interactions with Microbial Systems in the Environment

Limited specific data exists for the direct interaction of 5-tert-butyl-2-methylphenol with environmental microbial systems. However, research on structurally similar isomers, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provides insights into the potential effects of this class of compounds.

Studies on the related compound 2,4-DTBP have shown that it can influence the abundance of culturable bacteria, fungi, and actinomycetes in rhizosphere soil. The effect of 2,4-DTBP on these microbial populations can vary, with observations of an initial significant decrease in abundance followed by an increase after treatment. nih.gov This suggests that while it may initially be toxic to a broad range of soil microorganisms, it could also lead to shifts in microbial community structure over time, potentially favoring organisms that can tolerate or utilize it.

The antimicrobial properties of various phenolic compounds are well-documented. For instance, 2,4-DTBP has been identified in numerous bacteria and fungi and exhibits broad toxicity against a range of microorganisms. nih.gov This broad-spectrum activity is a common characteristic of many phenolic compounds.

The biotransformation of this compound by environmental microorganisms has not been extensively studied. However, the degradation of other alkylphenols by microbial action is a known process. For example, some bacteria can degrade phenolic compounds through various metabolic pathways. The specific pathways and the efficiency of degradation can depend on the microbial species and the specific structure of the alkylphenol.

It is known that the degradation of another related compound, butylated hydroxytoluene (BHT), can be initiated by biological processes in soil, leading to the formation of several degradation products. industrialchemicals.gov.au

Phytotoxicity and Allelopathic Effects in Plant Systems

For example, the related compound 2,4-di-tert-butylphenol has demonstrated allelopathic effects on the germination and seedling growth of various plants. mdpi.com Research on another isomer, 2,6-di-tert-butyl-4-methylphenol (BHT), has also shown phytotoxic properties that can interfere with the germination and seedling growth of both monocotyledonous and dicotyledonous plants. mdpi.com The inhibitory effects of these compounds are often concentration-dependent.

The following table summarizes the observed phytotoxic effects of 2,6-di-tert-butyl-4-methylphenol on two plant species.

Interactive Data Table: Phytotoxic Effects of 2,6-di-tert-butyl-4-methylphenol

| Plant Species | Concentration (mM) | Observed Effect | Reference |

| Lactuca sativa (Lettuce) | 0.01 - 1.0 | Inhibition of total germination and germination rate | mdpi.com |

| Allium cepa (Onion) | 1.0 | Inhibition of total germination and germination rate | mdpi.com |

| Lactuca sativa (Lettuce) | 0.5 and 1.0 | Inhibition of radicle and hypocotyl length | mdpi.com |

| Allium cepa (Onion) | Not specified | Inhibition of cotyledon emergence and seedling growth | mdpi.com |

Observed Effects on Non-Human Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

Specific toxicological data for this compound on non-human aquatic organisms is scarce. To provide an indication of the potential aquatic toxicity, data for structurally related alkylphenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and other tert-butylphenol isomers, are considered. It is important to note that toxicity can vary significantly between isomers.